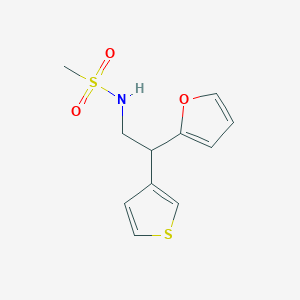

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Furanothiomethanesulfonamide involves the condensation of 2-furylamine and 3-thiophenemethanesulfonyl chloride . The reaction proceeds through nucleophilic substitution, resulting in the formation of the target compound. Detailed synthetic pathways and conditions can be found in the literature .

Scientific Research Applications

Clean and High Yield Synthesis of Furylmethane Derivatives

A study conducted by Shinde and Rode (2017) explores a two-phase reaction system for the high yield production of tri(furyl)methane from furfural and furan. This method uses acidic aqueous phase and furan phase to suppress polymer formation, thereby increasing yield. It also extends to the condensation of furan derivatives with various aldehydes, ketones, and alcohols (Shinde & Rode, 2017).

C-H Activation in Heteroaromatic Substrates

Pittard et al. (2004) demonstrated the use of the Ru(II) complex for carbon−hydrogen bond activation in furan and thiophene, leading to methane production. This finding is significant in understanding the reaction pathways of heteroaromatic compounds (Pittard et al., 2004).

Solvent Effects on Molecular Structural Parameters

Shahkhatuni (2005) used furan and thiophene as probe molecules to study solvent effects in liquid crystal solvents on NMR determination of molecular structural parameters. The study found that solvent effects in weakly aligned lyotropic liquid crystalline solvents and some thermotropic LCs are negligible (Shahkhatuni, 2005).

Enantioselective Construction of γ-Butenolides

Jiang, Shi, and Shi (2008) conducted a study on chiral multifunctional phosphine catalysis in the allylic substitutions of MBH acetates with 2-trimethylsilyloxy furan. This research offers insights into the synthesis of gamma-butenolides with good yields and enantiomeric excesses (Jiang, Shi, & Shi, 2008).

Pyrolysis of Organic Compounds

Cullis and Norris (1972) studied the pyrolysis of furan and thiophene at around 1000°C. This research provides insights into the decomposition mechanisms of these compounds and their role in the formation of surface carbons (Cullis & Norris, 1972).

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S2/c1-17(13,14)12-7-10(9-4-6-16-8-9)11-3-2-5-15-11/h2-6,8,10,12H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVENWJDPABOWSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC(C1=CSC=C1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2913788.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide](/img/structure/B2913790.png)

![7-(furan-2-ylmethyl)-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2913791.png)

![2-methyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}aniline](/img/structure/B2913792.png)

![3-((1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2913797.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2913799.png)

![2-(4-ethoxyphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2913805.png)

![7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2913806.png)

![8-fluoro-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2913807.png)

![2-(methylthio)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2913810.png)